![molecular formula C15H12BrN3O2S B6501243 2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide CAS No. 942003-69-2](/img/structure/B6501243.png)
2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide
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Description
The compound “2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are known for their various pharmaceutical applications and have been studied for their antimicrobial and antiproliferative activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of the compound was confirmed by spectroanalytical data (NMR, IR and elemental) . The compound contains an aromatic nucleus and a thiazole ring .Chemical Reactions Analysis
The compound is a derivative of thiazolo[3,2-a]pyrimidine, which is known to undergo various chemical reactions . The thiazole ring in the compound is a good pharmacophore nucleus due to its various pharmaceutical applications .Physical And Chemical Properties Analysis
The compound has been described as having specific physical and chemical properties based on NMR and IR spectroscopy .Scientific Research Applications
- Pyrazolines, including F2397-0095, have shown antibacterial and antifungal properties . Researchers have explored their potential in combating microbial infections, making them promising candidates for drug development.
- F2397-0095 derivatives have been evaluated for antiparasitic activity. These compounds may offer novel strategies for treating parasitic diseases, although further studies are needed .
- Pyrazolines exhibit antioxidant effects, which are crucial for protecting cells from oxidative stress. F2397-0095 may contribute to reducing reactive oxygen species (ROS) and preventing oxidative damage .
- Additionally, some pyrazoline derivatives have demonstrated antitumor activity. Investigating F2397-0095’s potential in cancer therapy is an exciting avenue for future research .
- F2397-0095 was studied for its neurotoxic effects. Researchers assessed its impact on AchE activity in the brain of alevins (young fish). AchE inhibition can lead to behavioral changes and impaired movement .
- Some pyrazoline derivatives, including F2397-0095, have been investigated for their antidepressant and anticonvulsant effects . These properties could be valuable in managing mood disorders and epilepsy.
- Thiazolo[3,2-a]pyrimidine derivatives, such as F2397-0095, serve as promising scaffolds for designing novel medicines, including anticancer drugs . Researchers explore their chemical properties and potential therapeutic applications.
Antibacterial and Antifungal Activities
Antiparasitic Applications
Antioxidant and Antitumor Properties
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Antidepressant and Anticonvulsant Properties
Designing New Medicines and Anticancer Drugs
properties
IUPAC Name |
2-(4-bromophenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-13(14(21)19-6-7-22-15(19)17-9)18-12(20)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWUUUJJEQJQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide |
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